molecular formula C29H29NO5 B6544494 4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929372-08-7

4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B6544494
CAS No.: 929372-08-7
M. Wt: 471.5 g/mol
InChI Key: MZFMLBSWWNSRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound features a benzofuran core substituted with a 3-methyl group at position 3 and a 3,4-dimethoxybenzoyl moiety at position 2. The 4-tert-butylbenzamide group is attached to the benzofuran ring via an amide linkage at position 5 . Molecular Formula: C₂₉H₂₉NO₅. Molecular Weight: 471.55 g/mol. Key Features:

  • 3,4-Dimethoxybenzoyl group: Enhances electron density and steric bulk.

Properties

IUPAC Name

4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO5/c1-17-22-16-21(30-28(32)18-7-10-20(11-8-18)29(2,3)4)12-14-23(22)35-27(17)26(31)19-9-13-24(33-5)25(15-19)34-6/h7-16H,1-6H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFMLBSWWNSRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound incorporates a benzamide moiety and a benzofuran derivative, which are known for their potential biological activities. The focus of this article is to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is C24H29N1O4 with a molecular weight of approximately 405.49 g/mol. The structure includes:

  • A tert-butyl group , which enhances lipophilicity and solubility.
  • A methoxy-substituted benzoyl group , which may contribute to its interaction with biological targets.
  • A benzofuran core , known for various pharmacological effects.

Biological Activity Overview

The biological activity of this compound remains largely unexplored; however, preliminary studies on structurally similar compounds suggest several potential activities:

  • Anticancer Activity : Compounds with similar benzofuran structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Antioxidant Properties : The presence of methoxy groups may enhance the antioxidant capacity of the compound, providing protective effects against oxidative stress.

While specific mechanisms for 4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide are not fully elucidated, insights can be drawn from related compounds:

  • Cell Signaling Pathways : Similar compounds have been shown to modulate pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes or signal transduction.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReferences
Benzofuran Derivative ABenzofuran core with methoxy groupsAnticancer, Anti-inflammatory
Benzamide Analog BBenzamide with halogen substitutionsAntioxidant, Anticancer
Methoxy-substituted Compound CMultiple methoxy groupsAnti-inflammatory

Case Study: Anticancer Activity

A study focusing on related benzofuran compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and activation of caspases. Although direct studies on 4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide are needed, these findings suggest a potential for similar activity.

Case Study: Anti-inflammatory Effects

Another investigation into methoxy-substituted benzamides revealed their ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This suggests that compounds with similar structures may effectively modulate inflammatory responses .

Comparison with Similar Compounds

Positional Isomer: 4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Key Differences :

  • Methoxy Substitution : The benzoyl group in the target compound has 3,4-dimethoxy substituents, whereas the isomer (ID: F267-0329) has 2,5-dimethoxy groups .
  • Impact on Properties: Electronic Effects: 3,4-Dimethoxy substitution increases electron-donating capacity compared to 2,5-dimethoxy, altering reactivity in electrophilic substitutions. 3D Geometry: Cartesian coordinates () suggest distinct spatial arrangements, which could influence molecular recognition in biological systems.
Property Target Compound (3,4-dimethoxy) Isomer (2,5-dimethoxy)
Molecular Formula C₂₉H₂₉NO₅ C₂₉H₂₉NO₅
Molecular Weight 471.55 g/mol 471.55 g/mol
Methoxy Substitution 3,4- 2,5-
Lipophilicity (Predicted) Higher (tert-butyl + 3,4-dimethoxy) Moderate

Benzimidazole Carboxamide Derivatives

Example : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ().
Structural Comparison :

  • Core Heterocycle : Benzimidazole vs. benzofuran.
  • Substituents : Both feature methoxy groups and benzamide linkages but differ in alkylation (propyl group in benzimidazole vs. tert-butyl in the target compound).
  • Synthesis : The benzimidazole derivative was synthesized via one-pot reductive cyclization (sodium dithionite/DMSO) with moderate efficiency , whereas the target compound’s synthetic route is unspecified in the evidence.

Functional Implications :

  • Benzimidazoles are known for DNA intercalation and kinase inhibition, while benzofurans are explored for anti-inflammatory and anticancer activities.

Phenethylamine-Based Benzamides

Examples :

  • Rip-B : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (80% yield).
  • Rip-D : 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (34% yield) .

Comparison with Target Compound :

Property Rip-B/Rip-D Target Compound
Core Structure Phenethylamine-linked benzamide Benzofuran-linked benzamide
Key Substituents 3,4-Dimethoxy, hydroxyl (Rip-D) 3,4-Dimethoxy, tert-butyl
Synthesis Yield 80% (Rip-B), 34% (Rip-D) Not reported
Melting Point 90°C (Rip-B), 96°C (Rip-D) Not reported

Key Insights :

  • The tert-butyl group in the target compound likely increases steric bulk and lipophilicity compared to Rip-B/Rip-D.
  • Lower yield for Rip-D suggests hydroxyl groups may complicate synthesis, a challenge avoided in the target compound.

Pharmacologically Active Benzamides

Examples :

  • Indapamide : A sulfonamide diuretic with a chlorobenzamide core .
  • Repaglinide : An antidiabetic with a benzoic acid derivative structure .

Structural Contrasts :

  • Indapamide : Lacks the benzofuran scaffold but shares a benzamide group; its sulfonamide moiety enhances solubility.
  • Repaglinide : Features a piperidine-phenyl group, optimizing it for insulin secretion modulation.

Functional Implications :

  • The target compound’s benzofuran and tert-butyl groups may offer unique pharmacokinetic profiles compared to these drugs, though biological data are absent in the evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.